

# What are the physical and chemical properties of 14-Benzoyl-8-O-methylaconine?

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## Compound of Interest

Compound Name: 14-Benzoyl-8-O-methylaconine

Cat. No.: B12385753

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## An In-Depth Technical Guide to 14-Benzoyl-8-O-methylaconine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**14-Benzoyl-8-O-methylaconine** is a diterpenoid alkaloid belonging to the aconitine class of natural products. These compounds are predominantly isolated from plants of the Aconitum genus, which have a long history of use in traditional medicine, alongside a reputation for extreme toxicity. The complex chemical structures of aconitum alkaloids have intrigued chemists and pharmacologists for decades, presenting both challenges and opportunities in the field of drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of **14-Benzoyl-8-O-methylaconine**, intended to serve as a foundational resource for researchers and professionals in drug development.

### Chemical and Physical Properties

A summary of the key chemical and physical properties of **14-Benzoyl-8-O-methylaconine** is presented below. The compound is typically available as a powder.<sup>[1]</sup>

Property	Value	Source
CAS Number	93772-68-0	[1]
Molecular Formula	C <sub>33</sub> H <sub>47</sub> NO <sub>10</sub>	[1]
Molecular Weight	617.73 g/mol	[1]
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Purity	>98% (as commercially available)	[1]

Quantitative data for melting point and boiling point are not readily available in the surveyed literature.

## Experimental Protocols

The characterization and quality control of **14-Benzoyl-8-O-methylaconine** and related aconitum alkaloids typically involve a combination of chromatographic and spectroscopic techniques.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of **14-Benzoyl-8-O-methylaconine**. A general protocol for the analysis of aconitum alkaloids is as follows:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or formic acid in water).

- **Detection:** UV detection at approximately 235 nm is suitable for observing the benzoyl chromophore present in the molecule.
- **Purity Assessment:** The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks. Commercially available standards of **14-Benzoyl-8-O-methylaconine** are reported to have a purity of greater than 98%.<sup>[1]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **14-Benzoyl-8-O-methylaconine** and to obtain structural information through fragmentation analysis.

- **Ionization Technique:** Electrospray ionization (ESI) is a common and suitable method for generating ions of aconitum alkaloids.
- **Analysis:** The mass spectrum will show a prominent peak corresponding to the protonated molecule  $[M+H]^+$ . For **14-Benzoyl-8-O-methylaconine**, this would be observed at an  $m/z$  value corresponding to its molecular weight plus the mass of a proton.
- **Fragmentation:** Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. While a detailed fragmentation pattern for this specific molecule is not widely published, the fragmentation of diterpenoid alkaloids often involves the loss of ester and methoxy groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of complex molecules like **14-Benzoyl-8-O-methylaconine**.

- **$^1\text{H}$  NMR:** Provides information on the number, environment, and connectivity of protons in the molecule.
- **$^{13}\text{C}$  NMR:** Provides information on the carbon skeleton of the molecule.
- **2D NMR Techniques (e.g., COSY, HSQC, HMBC):** These experiments are crucial for establishing the complete and unambiguous assignment of all proton and carbon signals, confirming the intricate polycyclic structure of the aconitine core and the positions of all

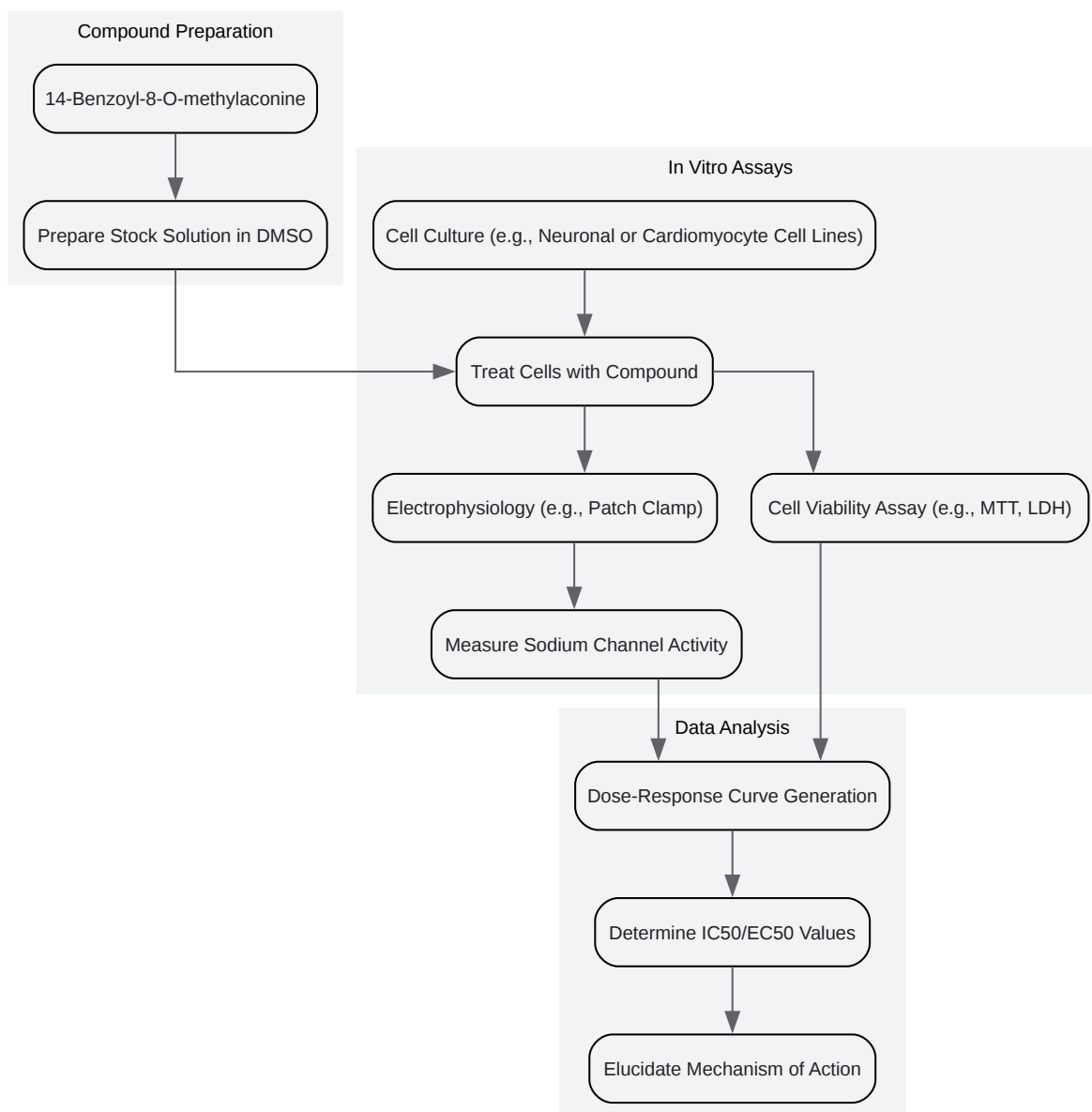
substituents. Commercial suppliers confirm the structure of **14-Benzoyl-8-O-methylnaconine** using NMR.<sup>[1]</sup>

## Biological Activity and Mechanism of Action

Detailed studies on the specific biological activity and mechanism of action of **14-Benzoyl-8-O-methylnaconine** are limited in the publicly available scientific literature. However, based on its structural similarity to other well-characterized aconitum alkaloids, its biological effects are likely to be related to the modulation of voltage-gated sodium channels.

The general mechanism of action for toxic aconitum alkaloids involves binding to site 2 of the alpha-subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels, causing a constant influx of sodium ions into the cell. This disruption of normal cellular function is the basis for the cardiotoxic and neurotoxic effects observed with these compounds.

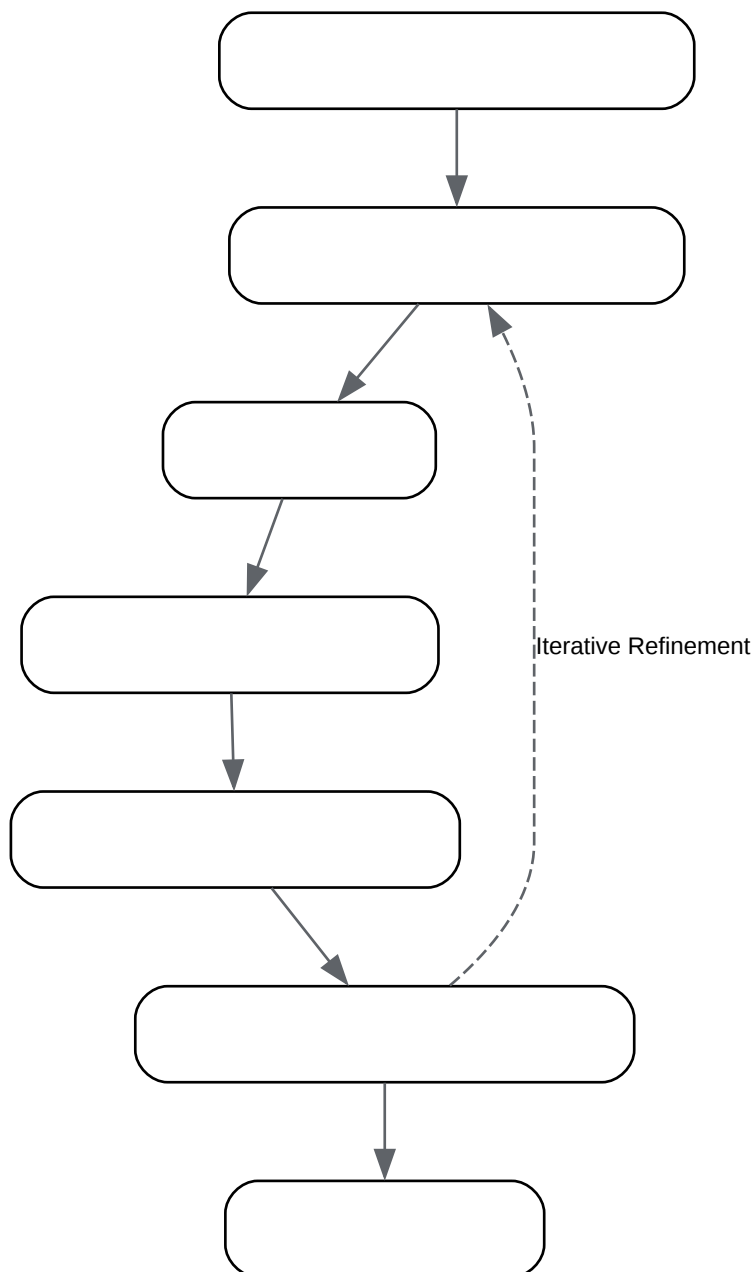
Below is a generalized workflow representing the investigation of the biological activity of a compound like **14-Benzoyl-8-O-methylnaconine**.



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A generalized workflow for in vitro evaluation of **14-Benzoyl-8-O-methylaconine**.

The development of novel therapeutic agents from natural products often involves synthetic modification to enhance desired activities and reduce toxicity. The logical relationship for a typical SAR study on an aconitum alkaloid is depicted below.



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Logical flow for SAR studies of **14-Benzoyl-8-O-methylaconine**.

## Conclusion

**14-Benzoyl-8-O-methylaconine** is a complex diterpenoid alkaloid with a well-defined chemical structure. While its fundamental chemical and physical properties are partially documented, a significant gap exists in the understanding of its specific biological activities and mechanism of action. The information and experimental frameworks provided in this guide are intended to support further research into this and related compounds, potentially unlocking new avenues for drug discovery, particularly in areas where modulation of ion channel activity is a therapeutic goal. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

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## References

- 1. 14-Benzoyl-8-O-methylaconine | CAS:93772-68-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
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